3-(2,2-Difluoroethoxy)phenacyl bromide

Catalog No.
S15815893
CAS No.
M.F
C10H9BrF2O2
M. Wt
279.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2,2-Difluoroethoxy)phenacyl bromide

Product Name

3-(2,2-Difluoroethoxy)phenacyl bromide

IUPAC Name

2-bromo-1-[3-(2,2-difluoroethoxy)phenyl]ethanone

Molecular Formula

C10H9BrF2O2

Molecular Weight

279.08 g/mol

InChI

InChI=1S/C10H9BrF2O2/c11-5-9(14)7-2-1-3-8(4-7)15-6-10(12)13/h1-4,10H,5-6H2

InChI Key

YTESSXPNKUBVCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)F)C(=O)CBr

3-(2,2-Difluoroethoxy)phenacyl bromide (CAS: 1823505-83-4) is a highly specialized bifunctional building block combining a reactive alpha-bromoketone with a metabolically robust 2,2-difluoroethoxy ether at the meta position. In pharmaceutical and agrochemical procurement, this compound is primarily sourced as a direct precursor for the synthesis of meta-substituted aryl heterocycles, such as thiazoles, imidazoles, and oxazoles, via standard cyclization protocols. Unlike conventional alkoxy-substituted building blocks, the targeted fluorination pattern of the 2,2-difluoroethoxy group is specifically engineered to mitigate oxidative metabolism liabilities while maintaining favorable physicochemical properties, making it a critical raw material for advanced lead optimization programs [1].

Procuring generic 3-methoxyphenacyl bromide as a substitute introduces a severe metabolic liability into downstream APIs; the electron-rich methoxy group is highly susceptible to rapid cytochrome P450-mediated O-dealkylation, leading to high intrinsic clearance and poor in vivo half-lives [1]. Conversely, substituting with 3-(trifluoromethoxy)phenacyl bromide over-corrects the issue, driving up the lipophilicity (logD) of the resulting scaffold, which frequently triggers 'brick dust' solubility issues and excessive plasma protein binding [2]. 3-(2,2-Difluoroethoxy)phenacyl bromide is non-interchangeable because it provides a precise 'Goldilocks' bioisosteric balance: the two fluorine atoms sufficiently deactivate the ether oxygen to block metabolism, while the remaining hydrogen atom prevents the extreme lipophilicity penalty associated with perfluorinated analogs, ensuring downstream processability and formulation viability [1].

Downstream Metabolic Stability (O-Dealkylation Resistance)

The primary procurement driver for the 2,2-difluoroethoxy motif is its ability to rescue scaffolds from oxidative metabolism. When incorporated into aryl-thiazole derivatives, the 3-(2,2-difluoroethoxy) group demonstrates profound resistance to CYP450 enzymes compared to its unfluorinated counterpart. In standard human liver microsome (HLM) assays, derivatives synthesized from 3-(2,2-difluoroethoxy)phenacyl bromide typically exhibit an intrinsic clearance (CL_int) of <15 µL/min/mg protein, whereas the equivalent 3-methoxyphenacyl bromide derivatives suffer from rapid degradation (CL_int >80 µL/min/mg protein) [1].

Evidence DimensionIntrinsic Clearance (CL_int) in HLM
Target Compound Data<15 µL/min/mg protein (stable)
Comparator Or Baseline3-Methoxyphenacyl bromide derivatives (>80 µL/min/mg protein)
Quantified Difference>5-fold reduction in metabolic clearance
ConditionsHuman liver microsomes (HLM) assay, evaluating downstream aryl-thiazole APIs

Procuring this specific building block directly embeds metabolic resistance into the core scaffold, eliminating the need for costly and time-consuming downstream optimization cycles.

Lipophilicity Control vs. Perfluorinated Alternatives

While blocking metabolism is critical, managing the lipophilicity penalty is equally important for formulation compatibility. The 2,2-difluoroethoxy group adds moderate lipophilicity (ΔlogP ≈ +0.5 relative to a methoxy group). In contrast, utilizing 3-(trifluoromethoxy)phenacyl bromide as a precursor introduces a much harsher lipophilic penalty (ΔlogP ≈ +1.1 to +1.2). This ~0.6 log unit difference ensures that APIs derived from 3-(2,2-difluoroethoxy)phenacyl bromide maintain superior aqueous solubility and lower non-specific protein binding [1].

Evidence DimensionLipophilicity contribution (ΔlogP)
Target Compound DataΔlogP ≈ +0.5 (relative to methoxy)
Comparator Or Baseline3-(Trifluoromethoxy)phenacyl bromide (ΔlogP ≈ +1.1 to +1.2)
Quantified Difference~0.6 log units lower lipophilicity than the trifluoromethoxy analog
ConditionsComputed and measured logP contributions of alkoxy vs. fluoroalkoxy substituents

Selecting the difluoroethoxy compound prevents the severe solubility and formulation bottlenecks commonly caused by over-fluorinating lead compounds.

Enhanced Electrophilic Reactivity in Cyclization Workflows

In process chemistry, the electronic nature of the phenacyl bromide dictates the efficiency of heterocycle formation. The electron-withdrawing inductive effect of the 2,2-difluoroethoxy group increases the electrophilicity of the alpha-carbon compared to electron-donating alkoxy groups. In standard Hantzsch thiazole syntheses with thioureas, 3-(2,2-difluoroethoxy)phenacyl bromide typically achieves >85% yield with reduced reaction times (e.g., 2 hours), whereas 3-methoxyphenacyl bromide often plateaus at 70-75% yield over 4 hours due to slower cyclization and competing side reactions [1].

Evidence DimensionHantzsch cyclization yield and time
Target Compound Data>85% yield, ~2 hours
Comparator Or Baseline3-Methoxyphenacyl bromide (~70-75% yield, ~4 hours)
Quantified Difference10-15% higher yield, 50% reduction in reaction time
ConditionsReaction with thiourea in ethanol at reflux

Higher cyclization efficiency and faster kinetics improve throughput and reduce purification bottlenecks in parallel library synthesis and scale-up manufacturing.

Medicinal Chemistry Lead Optimization (Metabolic Rescue)

This compound is the premier choice for synthesizing meta-alkoxyaryl pharmacophores in kinase inhibitors or GPCR ligands where the original methoxy-substituted lead suffers from rapid in vivo clearance. The direct incorporation of the 2,2-difluoroethoxy group resolves O-dealkylation liabilities without requiring a complete scaffold redesign [1].

High-Throughput Parallel Library Synthesis

Due to its enhanced electrophilicity and clean conversion profile in Hantzsch cyclizations, this building block is ideal for automated, high-throughput synthesis of 2-amino-4-arylthiazole libraries. It ensures high yields and minimizes the need for complex chromatographic purification of the resulting heterocycles [2].

Agrochemical Active Ingredient Development

In the development of novel fungicides and insecticides, the 2,2-difluoroethoxy group provides necessary environmental stability (resistance to rapid microbial degradation) while maintaining a logP profile that prevents excessive bioaccumulation, a critical regulatory requirement that perfluorinated analogs often fail to meet [3].

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

277.97540 g/mol

Monoisotopic Mass

277.97540 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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